

Physical properties of N-Boc-4-(3-hydroxypropyl)piperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate</i>
Compound Name:	
Cat. No.:	B120554

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of N-Boc-4-(3-hydroxypropyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of N-Boc-4-(3-hydroxypropyl)piperidine, a key intermediate in pharmaceutical synthesis. The document outlines its fundamental chemical data, provides established experimental protocols for property determination, and includes a workflow for the general characterization of such chemical entities.

Data Presentation: Physical Properties

N-Boc-4-(3-hydroxypropyl)piperidine, with CAS Number 156185-63-6, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in the synthesis of more complex molecules. The following table summarizes its core physical and chemical properties based on available data.

Property	Value
Chemical Formula	$C_{13}H_{25}NO_3$ [1] [2] [3]
Molecular Weight	243.34 g/mol [3] [4] [5]
Appearance	Colorless to pale yellow liquid or solid [1]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. [1]
Storage Conditions	Store in a dry, well-ventilated place at 2-8°C. [6]
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a chemical compound like N-Boc-4-(3-hydroxypropyl)piperidine.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle to ensure uniform heat distribution.[7]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a small column (2-3 mm high) at the sealed end.[8]
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[7][8] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

Boiling Point Determination (Capillary Method)

For liquid samples, the boiling point is a key physical constant.

Apparatus:

- Thiele tube or a beaker with heating oil (mineral oil or silicone oil)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

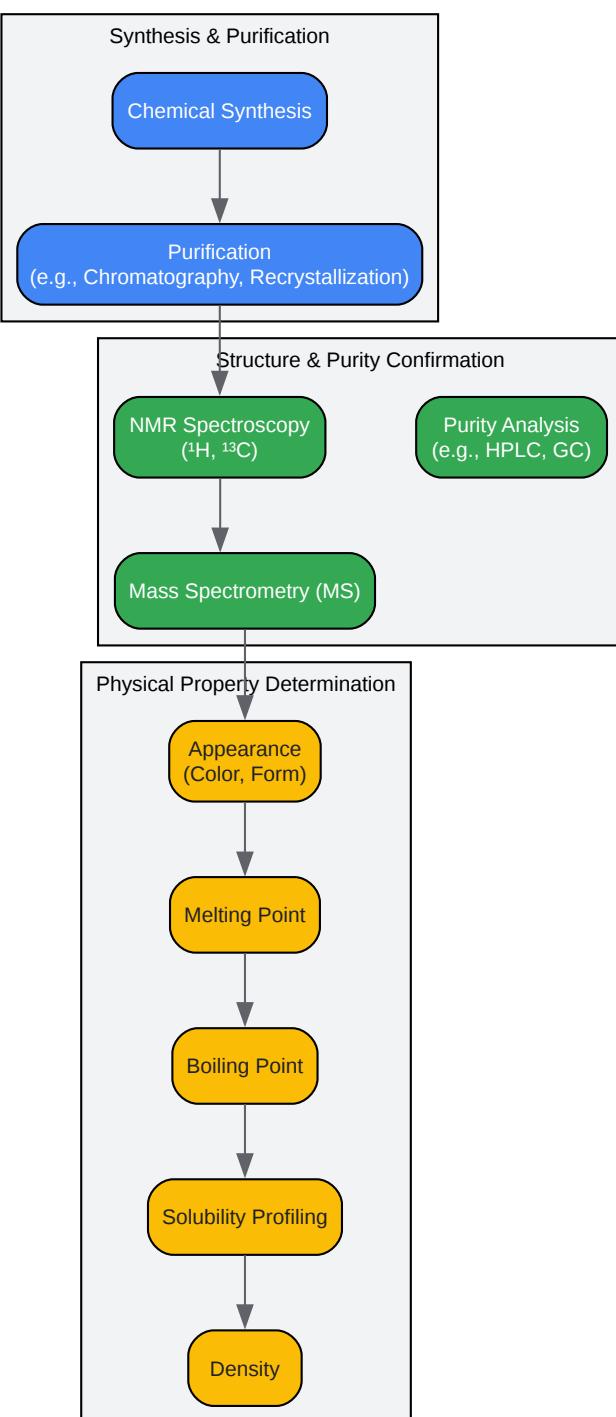
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
- Apparatus Assembly: The test tube is attached to a thermometer, and both are suspended in a heating bath (Thiele tube or oil bath), ensuring the sample is below the level of the heating medium.[10]
- Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[11]
- Observation and Data Recording: The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] At this point, the heating is stopped. The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10]

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

- Small test tubes
- Vortex mixer or stirring rod
- Graduated pipettes or droppers


Procedure:

- Sample Measurement: A small, measured amount of the compound (e.g., 10 mg of solid or 10 μ L of liquid) is placed into a test tube.
- Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added to the test tube.[4]
- Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

- Observation: The mixture is visually inspected to determine if the compound has completely dissolved. If the solution is clear and free of any solid particles or immiscible droplets, the compound is considered soluble. If not, it is classified as partially soluble or insoluble.
- Systematic Testing: The procedure is repeated with a range of solvents of varying polarities (e.g., water, methanol, acetone, ethyl acetate, hexane) to create a solubility profile. For acidic or basic compounds, solubility tests in aqueous solutions of dilute acid (e.g., 5% HCl) and base (e.g., 5% NaOH) can also be performed to provide functional group information.^[4]

Visualization: Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, from initial synthesis to the determination of its physical properties.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-4-(3-hydroxypropyl)piperazine | C12H24N2O3 | CID 16217800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical properties of N-Boc-4-(3-hydroxypropyl)piperidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120554#physical-properties-of-n-boc-4-3-hydroxypropyl-piperidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com